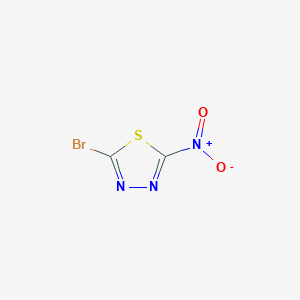

2-Bromo-5-nitro-1,3,4-thiadiazole

Vue d'ensemble

Description

2-Bromo-5-nitro-1,3,4-thiadiazole is a chemical compound with the molecular formula C2BrN3O2S. It has a molecular weight of 210.01 . This compound is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .

Synthesis Analysis

The synthesis of this compound can be achieved from 2-Amino-5-bromo-[1,3,4]thiadiazole . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of this compound was studied using X-ray diffraction analysis and ab initio calculations . The structure’s geometry and physiochemical properties were investigated using DFT calculations .Chemical Reactions Analysis

Thiadiazoles, including this compound, demonstrate unique chemical properties. They participate in a variety of chemical reactions, making them a versatile tool in organic synthesis. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical and Chemical Properties Analysis

This compound has a melting point of 102-103℃ and a boiling point of 367℃ . It has a density of 2.248 . The compound is generally stable under normal conditions .Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole and its derivatives plays a significant role in chemical research. For instance, Werber, Buccheri, and Gentile (1977) discussed the synthesis of related 2-amino-5-bromo-1,3,4-thiadiazoles, highlighting their behavior as ambident nucleophiles in various chemical reactions. This synthesis provides foundational knowledge for further exploration of thiadiazole derivatives (Werber, Buccheri, & Gentile, 1977).

Antibacterial and Antifungal Properties

Research by Lamani, Shetty, Kamble, and Khazi (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, including 5-bromo derivatives, and found them to exhibit significant antibacterial and antifungal activities. This study contributes to understanding the potential medical applications of such compounds (Lamani, Shetty, Kamble, & Khazi, 2009).

Complex Formation with Metals

Research conducted by Кudayarova, Tyutina, and Danilova (2018) focused on synthesizing complexes with divalent d-metals using brominenitrosubstituted isothiadiazole products. Their work contributes to the field of macroheterocyclic compound synthesis, potentially leading to the development of new materials with unique properties (Кudayarova, Tyutina, & Danilova, 2018).

Corrosion Inhibition

Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, and Vezin (2007) investigated 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel. Their study provides insights into how these compounds can be used in industrial applications to protect metals from corrosion, demonstrating the diverse applications of thiadiazoles (Bentiss et al., 2007).

Structural Analysis

A study by Sowmya, Kumar, Kumar, and Karki (2020) presented a detailed analysis of the crystal structure of a 5‑bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole molecule. Understanding the molecular structure and interactions of such compounds is essential for their potential application in various fields, including material science and drug design (Sowmya, Kumar, Kumar, & Karki, 2020).

Mécanisme D'action

Target of Action

2-Bromo-5-nitro-1,3,4-thiadiazole, like other thiadiazole derivatives, has been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities . The primary targets of thiadiazole derivatives are often associated with cancer pathogenesis .

Mode of Action

It is known that thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The compound’s interaction with its targets results in changes to the cellular environment, which can lead to a variety of downstream effects .

Biochemical Pathways

It is likely that the compound affects pathways related to cell growth and replication, given its potential anticancer properties

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may impact the bioavailability of the compound.

Result of Action

It is known that thiadiazole derivatives can display anticancer activities in various in vitro and in vivo models . The compound’s interaction with its targets can lead to changes in cell growth and replication, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of thiadiazole derivatives in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent

Safety and Hazards

Orientations Futures

Thiadiazole derivatives, including 2-Bromo-5-nitro-1,3,4-thiadiazole, have shown potential in various fields, particularly in medicinal chemistry. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer activities . Future research could focus on further exploring the therapeutic potential of these compounds .

Analyse Biochimique

Biochemical Properties

2-Bromo-5-nitro-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability . The impact of this compound on cell function highlights its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific amino acid residues in target enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s versatility in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert conditions but can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the importance of controlled experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in nucleotide synthesis, thereby reducing the availability of nucleotides for DNA replication and repair . This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, this compound affects metabolic flux by altering the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The localization and accumulation of this compound are critical determinants of its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is known to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, this compound can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are essential for its biological activity.

Propriétés

IUPAC Name |

2-bromo-5-nitro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrN3O2S/c3-1-4-5-2(9-1)6(7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLSYAVGEQIGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480481 | |

| Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22758-10-7 | |

| Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)